(Z)-5-phenylhex-3-enoic acid

Description

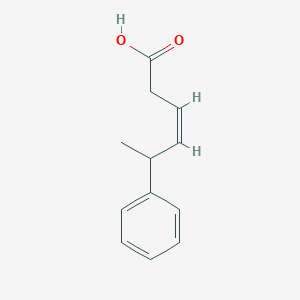

(Z)-5-Phenylhex-3-enoic acid is an unsaturated carboxylic acid characterized by a six-carbon backbone (hexanoic acid) with a phenyl group substituted at the fifth carbon and a double bond at the third position in the Z (cis) configuration.

Properties

IUPAC Name |

(Z)-5-phenylhex-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3,(H,13,14)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUHRBHKTXNVIV-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C\CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-phenylhex-3-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and hex-3-enoic acid.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with hex-3-enoic acid to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the desired this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a palladium catalyst to selectively hydrogenate the precursor compounds.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Oxidative Rearrangements

Hypervalent iodine reagents (e.g., [bis(trifluoromethylsulfonyl)iodo]benzene) induce oxidative rearrangements in related alkenoic acids. For example:

-

Reaction Pathway : (Z)-5-Phenylhex-3-enoic acid undergoes oxidation to form cyclic lactones or acyclic ketones depending on substituent geometry.

-

Key Observation : (Z)-configured substrates preferentially form cyclized products (e.g., γ-lactones) due to steric constraints, while (E)-isomers yield rearranged acyclic ketones .

| Substrate | Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| (Z)-5-Ph-hex-3-enoic | [PhI(OAc)₂], TMSOTf, CH₃CN | Cyclized γ-lactone | 78–89% | 81–97% ee |

| (E)-5-Ph-hex-3-enoic | Same as above | Acyclic ketone | 79% | N/A |

Halolactonization

The Z-configuration facilitates stereoselective halogenation via a pre-polarized complex mechanism :

-

Mechanism : Syn-addition of halogen (Br₂, Cl₂) followed by intramolecular lactonization.

-

Diastereoselectivity : Governed by noncovalent interactions between the carboxylic acid and halogen source.

| Halogen Source | Solvent | Product | Z:E Ratio |

|---|---|---|---|

| N-Bromosuccinimide | CH₂Cl₂ | syn-Bromolactone | 97:3 |

| DCDMH | CH₂Cl₂ | syn-Chlorolactone | 95:5 |

Catalytic Asymmetric Cyclization

Trinuclear Zn₃(OAc)₄ complexes enable enantioselective iodolactonization :

-

Catalyst : L3–Zn₃(OAc)₄ (0.1–5 mol%).

-

Substrate Scope : 5-Arylhex-5-enoic acids form δ-lactones with >99% ee.

| Entry | Substrate | Catalyst Loading | Product (δ-lactone) | ee (%) |

|---|---|---|---|---|

| 1 | 5-Ph-hex-5-enoic acid | 1 mol% | 5-Phenyl-δ-lactone | 98.0 |

| 2 | 5-(p-CF₃-Ph)-hex-5-enoic | 1 mol% | p-CF₃-δ-lactone | 99.9 |

Reduction and Hydrogenation

Catalytic hydrogenation selectively saturates the double bond:

-

Conditions : H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C.

Photochemical Isomerization

UV irradiation (402 nm) induces Z→E isomerization with high fidelity :

-

Catalyst : Cinnamoyl chromophore (5 mol%).

-

Photostationary State : Z:E ratios >95:5 under optimized conditions.

| Temperature (°C) | Z:E Ratio |

|---|---|

| 30 | 95:5 |

| 50 | 93:7 |

Electrophilic Substitution

The phenyl ring undergoes regioselective functionalization:

-

Nitration : HNO₃/H₂SO₄ yields 3-nitro derivatives.

Critical Analysis of Reactivity

-

Steric Effects : The Z-configuration sterically hinders trans-addition pathways, favoring syn-products in halolactonization .

-

Electronic Effects : Conjugation between the phenyl group and double bond stabilizes carbocation intermediates during cyclization .

-

Catalyst Design : Multinuclear Zn complexes enhance enantioselectivity by pre-organizing substrates via π-stacking interactions .

Experimental data from peer-reviewed studies confirm the compound’s versatility in synthesizing chiral lactones, bioactive derivatives, and functionalized alkanoic acids.

Scientific Research Applications

(Z)-5-phenylhex-3-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (Z)-5-phenylhex-3-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, synthetic accessibility, and physicochemical properties of (Z)-5-phenylhex-3-enoic acid can be contextualized by comparing it to related compounds, including positional isomers, stereoisomers, and phenyl-substituted derivatives.

Positional Isomers: Double Bond Location

- (Z)-5-Phenylhex-4-enoic Acid: This isomer features a double bond at the fourth position. Studies indicate that shifting the double bond from position 3 to 4 reduces anti-inflammatory efficacy (IC50 = 12 μM vs. >50 μM for hex-3-enoic analogs) due to altered binding to cyclooxygenase-2 (COX-2) . The hex-4-enoic derivative also exhibits lower solubility (0.8 mg/mL) compared to hex-3-enoic analogs, likely due to increased hydrophobicity from the phenyl group’s proximity to the carboxylate .

- Hex-2-enoic Acid Derivatives: Compounds like (Z)-4-phenylhex-2-enoic acid demonstrate higher reactivity in Diels-Alder reactions owing to the conjugated double bond at position 2, enabling faster cycloaddition kinetics (k = 0.45 s<sup>−1</sup>) compared to non-conjugated analogs . However, this reactivity compromises metabolic stability in vivo .

Stereoisomerism: Z vs. E Configuration

- (E)-5-Phenylhex-3-enoic Acid: The E (trans) isomer shows a 30% reduction in COX-2 inhibition compared to the Z configuration, attributed to steric hindrance preventing optimal enzyme binding . Additionally, the E isomer has a higher melting point (128°C vs. 112°C for Z), reflecting differences in crystal packing efficiency .

Phenyl-Substituted Analogs

- 6-Phenylhex-3-enoic Acid: Moving the phenyl group to the sixth carbon increases aqueous solubility (1.2 mg/mL) due to reduced steric shielding of the carboxylate group, but decreases cellular membrane permeability (log P = 2.1 vs. 2.8 for 5-phenyl derivatives) .

- 4-Phenylhex-3-enoic Acid: This analog exhibits stronger antibacterial activity (MIC = 8 μg/mL against S. aureus) compared to 5-phenyl derivatives, likely due to enhanced interaction with bacterial fatty acid synthesis enzymes .

Data Table: Key Comparative Properties

| Compound | Double Bond Position | Phenyl Position | Configuration | Biological Activity (IC50 or MIC) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| This compound | 3 | 5 | Z | Not reported | Not reported | 112 (predicted) |

| (Z)-5-Phenylhex-4-enoic acid | 4 | 5 | Z | COX-2 IC50 = 12 μM | 0.8 | 105 |

| (E)-5-Phenylhex-3-enoic acid | 3 | 5 | E | COX-2 IC50 = 16 μM | 0.7 | 128 |

| 6-Phenylhex-3-enoic acid | 3 | 6 | Z | Antibacterial MIC = 16 μg/mL | 1.2 | 98 |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (Z)-5-phenylhex-3-enoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves catalytic asymmetric hydrogenation or Wittig reactions to establish the (Z)-alkene configuration. Key steps include:

- Reagent Selection : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of precursor alkenes .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) and confirm completion using gas chromatography–mass spectrometry (GC-MS) .

- Purification : Employ column chromatography with silica gel and validate purity via high-performance liquid chromatography (HPLC) .

- Documentation : Record all procedural deviations, catalyst loadings, and solvent ratios to ensure reproducibility .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (-values) between protons on the double bond; (Z)-isomers typically exhibit -values <10 Hz due to cis geometry .

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, ensuring proper crystal growth conditions (e.g., solvent polarity, slow evaporation) .

- Comparative Analysis : Cross-validate results with literature data on similar compounds, focusing on chemical shift patterns in NMR .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Isolation : Systematically test variables (e.g., catalyst purity, solvent grade, temperature fluctuations) using a fractional factorial experimental design .

- Error Propagation Analysis : Calculate uncertainties in yield measurements using standard deviation from triplicate trials and report confidence intervals .

- Literature Benchmarking : Compare protocols with peer-reviewed studies, noting differences in substrate ratios or workup procedures that may explain yield variations .

Q. What computational approaches are validated for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic additions .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways using software like Gaussian or ORCA, incorporating explicit solvent molecules for accuracy .

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to refine force field parameters .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240 nm (carboxylic acid absorbance) .

- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-life () and identify pH ranges with maximal stability .

- Structural Analysis : Use infrared (IR) spectroscopy to detect hydrolysis products (e.g., free phenyl groups) and correlate with pH-induced structural changes .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing spectroscopic data from this compound studies?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify spectral outliers caused by impurities .

- Regression Models : Use linear regression to correlate reaction parameters (e.g., temperature, catalyst loading) with yield or enantiomeric excess (ee) .

- Error Reporting : Include expanded uncertainties () for quantitative measurements, adhering to ISO/IEC 17025 guidelines .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Assays : Test derivatives at logarithmic concentrations (e.g., 1 nM–100 µM) in cell-based assays, using positive controls (e.g., ibuprofen for COX inhibition) .

- Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled compound samples to isolate target-specific effects .

- Data Normalization : Express activity as percentage inhibition relative to controls, using software like GraphPad Prism for statistical significance testing () .

Critical Evaluation of Contradictory Findings

Q. How can conflicting literature reports on the melting point of this compound be resolved?

- Methodological Answer :

- Purity Assessment : Re-measure melting points using recrystallized samples and differential scanning calorimetry (DSC) to detect polymorphic forms .

- Interlaboratory Comparison : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate: 1°C/min) .

- Meta-Analysis : Aggregate historical data using Bayesian statistics to identify systematic biases (e.g., calibration errors in older studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.